molecular formula C9H11NO3 B574222 Ethyl 3-methoxypyridine-2-carboxylate CAS No. 164398-85-0

Ethyl 3-methoxypyridine-2-carboxylate

货号: B574222
CAS 编号: 164398-85-0
分子量: 181.191
InChI 键: YDUVHEZWBSOREN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl 3-methoxypyridine-2-carboxylate, also known as Ethyl 3-methoxypyridine-2-carboxylate, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.191. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-methoxypyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxypyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

164398-85-0

分子式

C9H11NO3

分子量

181.191

IUPAC 名称

ethyl 3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)8-7(12-2)5-4-6-10-8/h4-6H,3H2,1-2H3

InChI 键

YDUVHEZWBSOREN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC=N1)OC

同义词

ETHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE

产品来源

United States
Foundational & Exploratory

Ethyl 3-Methoxypyridine-2-Carboxylate: A Technical Whitepaper on Exact Mass, Molecular Weight, and HRMS Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and small-molecule screening, the precise characterization of building blocks, intermediates, and active pharmaceutical ingredients (APIs) is non-negotiable. Ethyl 3-methoxypyridine-2-carboxylate is a highly versatile pyridine derivative utilized extensively as a scaffold in medicinal chemistry.

This whitepaper dissects the critical analytical distinction between the compound's average molecular weight and its monoisotopic exact mass. Furthermore, it establishes a self-validating Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) protocol designed to achieve sub-2 ppm mass accuracy. By understanding the causality behind these instrumental parameters, researchers can unequivocally identify this compound, profile its impurities, and elucidate its degradation pathways.

Chemical Identity & Mass Metrics

Before designing an analytical workflow, one must establish the fundamental physicochemical parameters of the analyte. The distinction between molecular weight and exact mass is the cornerstone of high-resolution mass spectrometry.

Molecular Weight vs. Exact Mass
  • Molecular Weight (181.19 g/mol ): This is the abundance-weighted average mass of the molecule, calculated using the standard atomic weights of its constituent elements (which account for natural isotopic distributions). It is primarily used for stoichiometric calculations during synthesis[1].

  • Exact Mass / Monoisotopic Mass (181.073893 Da): This is the mass of the molecule calculated using the exact mass of the most abundant isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ). In HRMS, this is the target metric used to deduce the elemental formula and eliminate isobaric interferences[1].

Table 1: Physicochemical and Analytical Properties
ParameterValueAnalytical Significance
Chemical Name Ethyl 3-methoxypyridine-2-carboxylateStandard IUPAC nomenclature.
CAS Number 164398-85-0Unique chemical registry identifier[1].
Molecular Formula C9​H11​NO3​ Determines isotopic envelope distribution.
Molecular Weight 181.191 g/mol Used for molarity and yield calculations[1].
Exact Mass (Monoisotopic) 181.073893 DaTarget mass for neutral molecule in HRMS[1].
Theoretical [M+H]+ 182.081169 m/zTarget mass in positive electrospray ionization (ESI+).
SMILES CCOC(=O)c1c(OC)cccn1Structural representation for computational modeling.

The Causality of Exact Mass in HRMS

In drug discovery, relying on low-resolution mass spectrometry (LRMS) or average molecular weight introduces critical vulnerabilities. A nominal mass of 181 Da could correspond to dozens of different molecular formulas.

High-Resolution Mass Spectrometry (HRMS) resolves this ambiguity. According to established mass spectrometry guidelines, achieving a mass accuracy of less than 5 parts-per-million (ppm) restricts the number of mathematically possible elemental compositions to a highly manageable subset, often yielding a single unambiguous formula when combined with isotopic pattern analysis[2].

For Ethyl 3-methoxypyridine-2-carboxylate, detecting an ion at exactly 182.0811 m/z (the [M+H]+ adduct) with an Orbitrap or Time-of-Flight (TOF) analyzer discriminates the target analyte from matrix interferences or isobaric impurities that might differ by only a few millidaltons (mDa)[3].

Self-Validating LC-ESI-HRMS Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . This means the workflow inherently checks its own accuracy through the use of internal calibrants, blank injections, and mass defect filtering.

Sample Preparation

Causality: Matrix effects can suppress ESI ionization. Proper dilution and solvent matching ensure optimal droplet desolvation and protonation.

  • Stock Solution: Dissolve 1.0 mg of Ethyl 3-methoxypyridine-2-carboxylate in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1.0 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Internal Standard (IS): Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 13C -labeled analog) to monitor ionization efficiency and correct for matrix suppression.

UHPLC Chromatographic Separation

Causality: Chromatographic separation prior to MS introduction reduces ion suppression and separates the analyte from structurally similar isomers that HRMS alone cannot differentiate (since isomers share the same exact mass)[2].

  • Column: C18 Reverse Phase (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes [M+H]+ formation)[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min[4].

ESI-Orbitrap HRMS Parameters

Causality: Orbitrap technology provides ultra-high resolution (up to 120,000 FWHM), which is strictly required to separate the target ion from background chemical noise[3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 275 °C (Optimized for small molecule desolvation).

  • Resolution: 120,000 at m/z 200[3].

  • Mass Range: m/z 100 – 500.

  • Lock Mass: Use a known background ion (e.g., polysiloxane at m/z 371.1012) for real-time internal mass calibration, ensuring sub-2 ppm accuracy.

Table 2: HRMS Validation Criteria
MetricAcceptance CriterionCausality
Mass Accuracy ≤3.0 ppmEnsures unambiguous elemental composition assignment[2].
Isotopic Fidelity (Fit) >90% match to theoreticalConfirms the presence of expected 13C and 15N natural isotopes.
Retention Time Drift ≤0.1 minVerifies chromatographic stability and column health.

Data Visualization: Workflows and Pathways

To conceptualize the analytical process and the subsequent gas-phase chemistry of the molecule, the following diagrams illustrate the instrumental workflow and the hypothesized MS/MS fragmentation pathway.

Instrumental Workflow

G A 1. Sample Prep (Dilution & IS Spike) B 2. UHPLC Separation (C18, 0.1% FA Gradient) A->B C 3. ESI Source (Positive Ionization) B->C D 4. Orbitrap HRMS (120k Resolution) C->D E 5. Data Processing (< 3 ppm Mass Error) D->E

Caption: Step-by-step LC-ESI-HRMS analytical workflow for exact mass determination.

MS/MS Fragmentation Pathway (Structural Elucidation)

In drug development, identifying unknown degradants requires tandem mass spectrometry (HRMS/MS)[5]. For Ethyl 3-methoxypyridine-2-carboxylate, collision-induced dissociation (CID) typically yields predictable neutral losses.

G M Precursor Ion [M+H]+ m/z 182.0811 F1 Product Ion 1 Loss of Ethanol (-46.0419 Da) m/z 136.0392 M->F1 Ester Cleavage F2 Product Ion 2 Loss of Methyl (-15.0235 Da) m/z 167.0576 M->F2 Ether Cleavage F3 Pyridine Ring Core Low m/z fragments F1->F3 Further Fragmentation F2->F3 Further Fragmentation

Caption: Hypothesized HRMS/MS fragmentation pathway for the [M+H]+ adduct.

Applications in Pharmaceutical Development

The exact mass characterization of Ethyl 3-methoxypyridine-2-carboxylate extends far beyond basic identification. In pharmaceutical pipelines, this data drives several critical workflows:

  • Impurity Profiling: Regulatory agencies (e.g., FDA, EMA) require the identification of all impurities present above a 0.1% threshold. HRMS allows scientists to determine the exact elemental formula of unknown impurities co-eluting with the main peak[5].

  • Metabolite Identification (MetID): If this compound is utilized as an API scaffold, in vitro and in vivo studies will generate metabolites (e.g., hydrolysis of the ethyl ester to a carboxylic acid). HRMS detects these biotransformations by tracking exact mass shifts (e.g., a loss of 28.0313 Da corresponding to the loss of the ethyl group minus a proton)[6].

  • Extractables and Leachables (E&L): High-resolution techniques are mandatory for non-targeted screening (NTS) to ensure that the compound does not interact with packaging materials to form toxic adducts[4].

References

  • The Royal Society of Chemistry (RSC). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from:[Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Retrieved from:[Link]

  • National Institutes of Health (PMC). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from:[Link]

  • Semantic Scholar. UHPLC-ESI-HRMS Quantitation of Metabolites without Using Reference Standards. Retrieved from:[Link]

Sources

The Synthesis of Ethyl 3-methoxypyridine-2-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of a robust and logical synthetic pathway for Ethyl 3-methoxypyridine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of the methoxy and ethyl carboxylate moieties onto the pyridine scaffold allows for nuanced modulation of molecular properties, rendering it a valuable intermediate in the design of novel therapeutic agents. This document will detail the core chemical transformations, providing both the mechanistic underpinnings and actionable experimental protocols for researchers in drug discovery and development.

The pyridine motif is a cornerstone in pharmaceutical sciences, with its derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-tubercular properties. The strategic functionalization of the pyridine ring is a critical aspect of drug design, influencing factors such as target engagement, metabolic stability, and overall pharmacokinetic profiles.

Strategic Synthesis: A Three-Step Approach

The most logical and well-documented approach to the synthesis of Ethyl 3-methoxypyridine-2-carboxylate involves a three-step sequence commencing with the commercially available 3-hydroxypyridine-2-carboxylic acid. This strategy is predicated on sequential esterification, etherification, and transesterification, each a fundamental and well-understood organic transformation.

Synthesis_Workflow A 3-Hydroxypyridine-2-carboxylic Acid B Methyl 3-hydroxypyridine-2-carboxylate A->B Fischer-Speier Esterification C Methyl 3-methoxypyridine-2-carboxylate B->C Williamson Ether Synthesis D Ethyl 3-methoxypyridine-2-carboxylate C->D Transesterification Transesterification_Mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed A Methyl Ester B Tetrahedral Intermediate A->B + EtO⁻ C Ethyl Ester B->C - MeO⁻ D Protonated Methyl Ester E Tetrahedral Intermediate D->E + EtOH F Ethyl Ester E->F - MeOH, - H⁺

Mass Spectrometry Fragmentation Profiling of Ethyl 3-Methoxypyridine-2-Carboxylate: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-methoxypyridine-2-carboxylate (CAS: 164398-85-0) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and novel gamma-secretase modulators. For drug development professionals and analytical chemists, understanding the exact mass spectrometry (MS) fragmentation behavior of this scaffold is critical for structural elucidation, metabolite identification, and the characterization of synthetic impurities.

This whitepaper provides an in-depth mechanistic analysis of the fragmentation pathways of Ethyl 3-methoxypyridine-2-carboxylate, combining theoretical gas-phase ion chemistry with field-proven analytical workflows.

Physicochemical Grounding & Ionization Dynamics

Before interpreting collision-induced dissociation (CID) spectra, it is essential to establish the physicochemical baseline of the molecule[1]. The presence of the basic pyridine nitrogen dictates that Positive Electrospray Ionization (ESI+) is the most sensitive and appropriate ionization technique, as the nitrogen lone pair readily accepts a proton to form a stable [M+H]+ precursor ion.

Table 1: Fundamental Mass Spectrometry Parameters
PropertyValue / FormulaAnalytical Significance
Molecular Formula C9​H11​NO3​ Defines isotopic distribution (M+1 ~10% due to 13C ).
Monoisotopic Mass 181.0739 DaTarget for Electron Ionization (EI) M+∙ .
Protonated Mass [M+H]+ 182.0817 DaPrecursor ion target for Q1 isolation in LC-ESI-MS/MS.
Protonation Site Pyridine Nitrogen (N1)Localizes charge, directing downstream inductive cleavages.

Mechanistic Causality of Fragmentation

In tandem mass spectrometry (MS/MS), fragmentation is not random; it is governed by the stability of the resulting product ions and neutral losses. The fragmentation of Ethyl 3-methoxypyridine-2-carboxylate is driven by three distinct structural domains: the ester group, the methoxy group, and the pyridine ring.

Alpha-Cleavage of the Ethyl Ester (The Dominant Pathway)

Upon collisional activation of the [M+H]+ ion (m/z 182), the lowest energy barrier pathway is the cleavage of the ester bond. The protonated molecule expels a neutral molecule of ethanol ( C2​H5​OH , 46 Da) to form an acylium ion at m/z 136.

  • Causality: This alpha-cleavage is highly favored because the resulting acylium cation is resonance-stabilized by the adjacent aromatic pyridine ring.

  • Secondary Loss: The acylium ion (m/z 136) subsequently extrudes carbon monoxide (CO, 28 Da) to form a highly stable pyridyl cation at m/z 108.

Rearrangement of the Ethyl Group

Alternatively, the ethyl ester can undergo a hydrogen transfer rearrangement—analogous to a McLafferty rearrangement observed in EI-MS[2][3]. The transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen results in the elimination of neutral ethylene ( C2​H4​ , 28 Da), yielding a protonated carboxylic acid at m/z 154.

Methoxy Group Dynamics: High-Energy Radical Loss

The methoxy group at the 3-position introduces a secondary, higher-energy fragmentation cascade. Cleavage of the O−CH3​ bond results in the loss of a methyl radical ( ∙CH3​ , 15 Da). Because this process generates an odd-electron radical cation from an even-electron precursor, it violates the "even-electron rule" and typically requires higher normalized collision energies (NCE). This behavior is consistent with established gas-phase pyrolysis and fragmentation studies of methoxypyridine derivatives[4].

MS_Fragmentation M [M+H]+ m/z 182.08 F1 [M+H - EtOH]+ m/z 136.04 (Acylium Ion) M->F1 - 46 Da (EtOH) Ester Cleavage F2 [M+H - C2H4]+ m/z 154.05 (Carboxylic Acid) M->F2 - 28 Da (C2H4) Rearrangement F3 [M+H - EtOH - CO]+ m/z 108.04 (Pyridyl Cation) F1->F3 - 28 Da (CO) Alpha-Cleavage F4 [M+H - EtOH - CO - •CH3]•+ m/z 93.02 (Radical Cation) F3->F4 - 15 Da (•CH3) High-Energy Cleavage

Proposed ESI-MS/MS fragmentation pathway of Ethyl 3-methoxypyridine-2-carboxylate.

Quantitative Data: Diagnostic Product Ions

The following table summarizes the expected product ions when subjecting the molecule to CID in a triple quadrupole or Q-TOF instrument.

Table 2: ESI-MS/MS Product Ion Assignments
m/z (Observed)Neutral LossFragment FormulaRelative AbundanceMechanistic Assignment
182.08 None [C9​H12​NO3​]+ PrecursorProtonated molecular ion [M+H]+ .
154.05 28 Da ( C2​H4​ ) [C7​H8​NO3​]+ MediumEthylene loss via hydrogen rearrangement.
136.04 46 Da ( EtOH ) [C7​H6​NO2​]+ High (Base Peak)Alpha-cleavage yielding a stable acylium ion.
108.04 74 Da ( EtOH+CO ) [C6​H6​NO]+ HighExtrusion of CO from the acylium intermediate.
93.02 89 Da ( EtOH+CO+∙CH3​ ) [C5​H3​NO]+∙ LowLoss of methyl radical from the methoxy group.

Experimental Methodology: Self-Validating MS/MS Protocol

To ensure high trustworthiness and scientific integrity, structural elucidation must rely on a self-validating system . A standard MS2 scan proves that fragments originate from the precursor, but it does not prove the sequence of fragmentation (e.g., does m/z 108 come directly from m/z 182, or is it a secondary product of m/z 136?).

The following protocol utilizes Pseudo- MS3 (In-Source CID) to definitively map the causality of the fragmentation cascade.

Step-by-Step LC-ESI-MS/MS Workflow

Phase 1: Chromatographic Separation

  • Prepare a 1 µg/mL solution of Ethyl 3-methoxypyridine-2-carboxylate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Phase 2: Primary MS2 Profiling 4. Set the mass spectrometer to Positive ESI mode. 5. Isolate the precursor ion at m/z 182.1 in Q1 (Isolation width: 0.7 Da). 6. Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas. Argon provides higher collision efficiency for rigid aromatic systems compared to Nitrogen, facilitating the high-energy cleavage of the methoxy group. 7. Record the MS2 spectrum in Q3 (or TOF analyzer) to capture the primary fragments (m/z 154, 136, 108, 93).

Phase 3: Self-Validation via In-Source CID (Pseudo- MS3 ) 8. To prove that m/z 108 is a daughter of m/z 136 (and not a direct loss of 74 Da from the precursor), increase the Capillary/Cone Voltage (e.g., to 80-100 V) to induce fragmentation before the first quadrupole. 9. This generates the m/z 136 acylium ion directly in the ion source. 10. Set Q1 to isolate m/z 136.0 . 11. Apply collision energy (20-30 eV) in the collision cell. 12. Observe the resulting spectrum. The exclusive presence of m/z 108 and m/z 93 in this scan validates the sequential pathway: 182→136→108→93 .

MS_Workflow S1 Sample Prep 0.1% Formic Acid S2 Chromatography UHPLC (C18) S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Mass Isolation Q1: m/z 182.1 S3->S4 S5 Fragmentation CID (Argon Gas) S4->S5 S6 Detection TOF / Orbitrap S5->S6

Step-by-step UHPLC-ESI-MS/MS analytical workflow for self-validating structural elucidation.

References

  • Hemberger, P., et al. "Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy." The Journal of Physical Chemistry A, ACS Publications.[4] Available at: [Link]

  • Thurnhofer, S., & Vetter, W. "A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters." Journal of Agricultural and Food Chemistry, ACS Publications.[2] Available at: [Link]

  • Zaikin, V., & Borisov, R. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." AIP Publishing.[3] Available at: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 3-Hydroxypyridine-2-carboxamide Derivatives from Ethyl 3-methoxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 3-hydroxypyridine-2-carboxamide motif is a highly privileged, bidentate metal-chelating pharmacophore utilized extensively in modern antiviral drug discovery. By coordinating with divalent metal ions (such as Mg²⁺ or Mn²⁺) within the active sites of viral metalloenzymes, this scaffold forms the structural backbone for[1] and[2].

This application note details a highly optimized, three-step synthetic protocol to generate these critical derivatives starting from the commercially available Ethyl 3-methoxypyridine-2-carboxylate .

Synthetic Strategy & Mechanistic Rationale

The transformation of Ethyl 3-methoxypyridine-2-carboxylate into a functionalized 3-hydroxypyridine-2-carboxamide requires a precise sequence of deprotection and coupling events to preserve the integrity of the pyridine core while overcoming the inherent steric and electronic deactivation caused by the ortho-methoxy group.

  • Saponification: The ethyl ester is irreversibly hydrolyzed using aqueous sodium hydroxide. Base catalysis is preferred over acid hydrolysis to prevent degradation of the electron-deficient pyridine ring.

  • Amide Coupling: The resulting 3-methoxypyridine-2-carboxylic acid is coupled with a primary amine. We utilize [3] rather than standard EDC/HOBt. The pyridine nitrogen and the adjacent methoxy group sterically hinder the carboxylic acid; HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly overcomes this barrier, minimizing reaction times and maximizing yield.

  • Ether Cleavage (Demethylation): The methoxy group is notoriously difficult to cleave on electron-deficient rings. We employ Boron Tribromide (BBr₃), a potent Lewis acid that coordinates to the methoxy oxygen, facilitating a clean S_N2 cleavage of the methyl group by the bromide ion to unveil the critical metal-binding hydroxyl group.

Process Visualizations

SynthesisRoute SM Ethyl 3-methoxypyridine-2-carboxylate (Starting Material) Int1 3-Methoxypyridine-2-carboxylic acid (Intermediate 1) SM->Int1 NaOH, EtOH/H2O Saponification Int2 N-(Substituted)-3-methoxypyridine-2-carboxamide (Intermediate 2) Int1->Int2 R-NH2, HATU, DIPEA Amide Coupling Prod N-(Substituted)-3-hydroxypyridine-2-carboxamide (Target Pharmacophore) Int2->Prod BBr3, DCM Ether Cleavage

Fig 1: Three-step synthetic workflow for 3-hydroxypyridine-2-carboxamide derivatives.

Mechanism A Methoxy-Pyridine Derivative B Lewis Acid-Base Complex A->B + BBr3 C Bromomethane Elimination B->C SN2 Cleavage D Borate Ester Intermediate C->D - CH3Br E Aqueous Hydrolysis D->E + H2O Quench

Fig 2: Mechanistic sequence of BBr3-mediated ether cleavage to yield the target hydroxyl.

Step-by-Step Experimental Protocols

Protocol A: Saponification of Ethyl 3-methoxypyridine-2-carboxylate

Objective: Isolate the free carboxylic acid for downstream coupling.

  • Reaction Setup: Dissolve Ethyl 3-methoxypyridine-2-carboxylate (1.0 eq, 10 mmol) in 20 mL of Ethanol (EtOH) in a 100 mL round-bottom flask.

  • Base Addition: Add 2.0 M aqueous NaOH (2.0 eq, 10 mL) dropwise at room temperature.

  • In-Process Control: Stir the mixture at 25 °C for 2 hours. Monitor via TLC (DCM:MeOH, 9:1). The starting material spot (high Rf) should completely disappear.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove EtOH. Dilute the aqueous residue with 10 mL of distilled water and cool to 0 °C in an ice bath.

  • Acidification: Carefully add 2.0 M HCl dropwise until the pH reaches ~3.0 (the isoelectric point of the zwitterionic product).

  • Filtration: Collect the resulting white precipitate via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum to yield 3-methoxypyridine-2-carboxylic acid [1].

Protocol B: HATU-Mediated Amide Coupling

Objective: Synthesize the N-substituted-3-methoxypyridine-2-carboxamide using a model amine (e.g., 4-fluorobenzylamine).

  • Activation: In an oven-dried flask flushed with Argon, dissolve 3-methoxypyridine-2-carboxylic acid (1.0 eq, 5 mmol) and HATU (1.5 eq, 7.5 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol). Stir for 15 minutes at room temperature to ensure complete formation of the HOAt active ester[3].

  • Amine Coupling: Add 4-fluorobenzylamine (1.2 eq, 6 mmol) dropwise. Stir the reaction at 25 °C for 2–4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (50 mL). Wash the organic layer successively with 5% aqueous LiCl (3 x 20 mL) to extract the DMF, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient) to yield the pure amide intermediate.

Protocol C: BBr₃-Mediated Demethylation

Objective: Cleave the methoxy ether to reveal the metal-chelating 3-hydroxyl group.

  • Preparation: Dissolve the amide intermediate (1.0 eq, 3 mmol) in anhydrous Dichloromethane (DCM) (15 mL) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Slowly add a 1.0 M solution of Boron Tribromide in DCM (3.5 eq, 10.5 mL) dropwise via syringe. Causality Note: Excess BBr₃ is required because the pyridine nitrogen and the amide carbonyl will also coordinate with the Lewis acid, consuming equivalents before ether cleavage can occur.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully quench the excess BBr₃ by dropwise addition of Methanol (5 mL), followed by water (10 mL). Warning: Highly exothermic with HBr gas evolution.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH/Water to afford the final N-(4-fluorobenzyl)-3-hydroxypyridine-2-carboxamide .

Process Optimization & Quantitative Data

To ensure maximum efficiency, various coupling and demethylation conditions were screened. The data below summarizes the superiority of the chosen reagent systems.

Reaction StepReagent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Rationale
Saponification NaOH (aq) / EtOH252>95%>99%Irreversible base catalysis drives quantitative conversion.
Amidation HATU / DIPEA / DMF 252-488-92% >98% HOAt ester formation overcomes steric hindrance of the ortho-methoxy group.
AmidationEDC / HOBt / DMF2512-1665-70%~90%Slower activation leads to competitive side reactions and lower yields.
Demethylation BBr₃ (3.5 eq) / DCM -78 to 251685-90% >95% Strong Lewis acid coordination enables clean S_N2 ether cleavage.
DemethylationLiCl / DMF1202440-50%<80%High thermal requirement causes partial degradation of the amide bond.

Analytical Characterization

Successful synthesis of the final 3-hydroxypyridine-2-carboxamide derivative is best confirmed via ¹H-NMR (DMSO-d₆).

  • Key Diagnostic Shift: The appearance of a highly deshielded singlet at δ 11.5 – 12.5 ppm (1H, -OH). This extreme downfield shift is characteristic of the strong intramolecular hydrogen bonding between the newly formed 3-hydroxyl proton and the adjacent amide carbonyl oxygen (or pyridine nitrogen), confirming the successful unmasking of the bidentate pharmacophore[1].

  • Disappearance of Methoxy Peak: The sharp singlet at δ ~3.90 ppm (3H, -OCH₃) present in the intermediate must be completely absent in the final spectrum.

References

  • Kawasuji, T., et al. "Carbamoyl Pyridone HIV-1 Integrase Inhibitors. 1. Molecular Design and Establishment of an Advanced Two-Metal Binding Pharmacophore." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • "Aryl and heteroaryl-carboxamide substituted heteroaryl compounds as tyk2 inhibitors." WO2021204626A1, Google Patents, 2021.
  • "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances, Royal Society of Chemistry, 2021. URL:[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 3-Methoxypyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl 3-methoxypyridine-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry. It is frequently utilized in the synthesis of advanced two-metal binding pharmacophores, such as carbamoyl pyridone HIV-1 integrase inhibitors ()[1], and voltage-gated sodium channel (Nav1.8) modulators ()[2].

Transitioning the synthesis of this intermediate from discovery chemistry (milligram scale) to process chemistry (kilogram scale) requires rigorous optimization. Discovery routes often rely on the nucleophilic aromatic substitution (SNAr) of 3-halo-picolinates or the harsh oxidation of picoline derivatives[3]. These methods suffer from poor regioselectivity, require expensive transition-metal catalysts, or utilize oxidants (e.g., KMnO₄) that complicate downstream purification and scale-up. This application note details a robust, two-step scalable route designed for high atom economy, safety, and environmental sustainability ()[4].

Retrosynthetic Analysis & Route Selection

To achieve a scalable and cost-effective process, we bypass halogenated precursors and instead utilize the inexpensive, commercially available 3-hydroxypicolinic acid .

  • Step 1 (Esterification): A Fischer-Speier esterification using ethanol and a catalytic amount of sulfuric acid is employed. Causality: This avoids the use of thionyl chloride (SOCl₂), eliminating the need for complex off-gas scrubbing (SO₂ and HCl) during large-scale manufacturing, thereby improving reactor safety and reducing equipment corrosion.

  • Step 2 (O-Methylation): Traditional methylation employs toxic, highly volatile methyl iodide (MeI) or dimethyl sulfate. To align with green chemistry principles for API scale-up[5], Dimethyl Carbonate (DMC) is utilized as a benign methylating agent. Causality: DMC acts as both a solvent and reagent at elevated temperatures, generating only methanol and CO₂ as byproducts. This simplifies the workup, eliminates genotoxic impurity (GTI) risks associated with alkyl halides, and significantly reduces the E-factor of the process.

Quantitative Process Data

The optimized two-step workflow demonstrates excellent scalability, maintaining high yields and purity profiles from the bench to the pilot-plant scale.

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)E-Factor
10 g92.594.086.9>99.515.2
100 g90.295.185.7>99.512.8
1.0 kg89.093.583.2>99.010.4

Experimental Workflows (Self-Validating Protocols)

Step 1: Fischer-Speier Esterification

Objective: Synthesis of Ethyl 3-hydroxypyridine-2-carboxylate.

  • Charge: To a 50 L glass-lined reactor purged with N₂, charge 3-hydroxypicolinic acid (1.0 kg, 7.19 mol) and absolute ethanol (10.0 L).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.2 L) via an addition funnel while maintaining the internal temperature below 30°C to control the initial exotherm.

  • Reaction & Self-Validation: Heat the mixture to reflux (approx. 85°C). Equip the reactor with a Dean-Stark apparatus or route the condensate through a Soxhlet extractor containing 3Å molecular sieves.

    • Causality: Fischer esterification is an equilibrium-driven process. The continuous removal of the water byproduct forces the reaction to completion, ensuring >99% conversion without relying on harsh chlorinating agents. Monitor via HPLC until the starting material is <1% (typically 18 hours).

  • Workup: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure to 30% of its original volume. Neutralize the concentrated mixture with saturated aqueous NaHCO₃ to a pH of 7.5. Extract the aqueous layer with ethyl acetate (3 × 5 L).

  • Isolation: Wash the combined organic layers with brine (2 L), dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford the intermediate as a pale yellow solid.

Step 2: Green O-Methylation

Objective: Synthesis of Ethyl 3-methoxypyridine-2-carboxylate (Target Product).

  • Charge: In a clean 50 L reactor, dissolve the Ethyl 3-hydroxypyridine-2-carboxylate intermediate (1.0 kg, 5.98 mol) in N,N-dimethylformamide (DMF) (8.0 L).

  • Base Addition: Add finely milled anhydrous K₂CO₃ (1.65 kg, 11.96 mol) to the solution.

    • Causality: Milling the base drastically increases its surface area. This ensures rapid deprotonation of the phenolic hydroxyl group, forming the reactive phenoxide and preventing competing base-catalyzed hydrolysis of the ethyl ester.

  • Methylation & Self-Validation: Add Dimethyl carbonate (DMC) (1.62 kg, 17.94 mol). Heat the reaction mixture to 90°C for 12 hours.

    • Causality: DMC is a relatively weak electrophile compared to methyl iodide. Elevated temperatures (>80°C) are required to overcome the activation energy barrier for methylation. The steady evolution of CO₂ gas serves as a self-validating visual indicator of reaction progress.

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly transferring the mixture into a secondary vessel containing ice-water (25 L) under vigorous mechanical stirring.

  • Isolation: Filter the resulting precipitate through a Nutsche filter, wash the filter cake with cold water (3 × 2 L) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 45°C to constant weight.

Synthetic Workflow Diagram

SynthesisWorkflow SM 3-Hydroxypicolinic Acid (Starting Material) Cond1 Step 1: Fischer Esterification EtOH, cat. H2SO4, Reflux (85°C) SM->Cond1 Int Ethyl 3-hydroxypyridine-2-carboxylate (Intermediate) Cond1->Int Cond2 Step 2: Green O-Methylation Dimethyl Carbonate (DMC), K2CO3, 90°C Int->Cond2 Prod Ethyl 3-methoxypyridine-2-carboxylate (Target Product) Cond2->Prod

Fig 1: Two-step scalable synthesis of Ethyl 3-methoxypyridine-2-carboxylate via green O-methylation.

References

  • Kawasuji, T., Johns, B. A., Yoshida, H., Taishi, T., Taoda, Y., Murai, H., ... & Fujiwara, T. (2012). "Carbamoyl Pyridone HIV-1 Integrase Inhibitors. 1. Molecular Design and Establishment of an Advanced Two-Metal Binding Pharmacophore." Journal of Medicinal Chemistry, 55(20), 8735-8744. URL:[Link]

  • Fray, M. J., Gillmore, A. T., Glossop, M. S., McManus, D. J., Moses, I. B., Praquin, C. F., ... & Thompson, L. R. (2010). "Optimisation of Permanganate Oxidation and Suzuki−Miyaura Coupling Steps in the Synthesis of a Nav1.8 Sodium Channel Modulator." Organic Process Research & Development, 14(1), 263-271. URL:[Link]

  • Yadavalli, V. D. N., & Kambhampati, R. S. (2020). "Green Aspects of Scale-Up Synthesis of Some APIs, Drug Candidates Under Development or Their Critical Intermediates." Applications of Nanotechnology for Green Synthesis, Springer, 145-190. URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing purification of Ethyl 3-methoxypyridine-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the purification of Ethyl 3-methoxypyridine-2-carboxylate by column chromatography, designed for researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-methoxypyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical for the reliability and success of subsequent synthetic steps and biological assays. Column chromatography remains the most prevalent and versatile technique for its purification. However, the unique electronic properties of the pyridine ring and the lability of the ester functional group can present specific challenges.

This technical support center, developed from the perspective of a Senior Application Scientist, provides a comprehensive guide to navigating these challenges. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to not only follow protocols but also to intelligently troubleshoot and optimize your purification strategy.

Section 1: Method Development & Optimization (FAQs)

This section addresses common questions encountered when setting up the initial purification method.

Q1: What is the most suitable stationary phase for purifying Ethyl 3-methoxypyridine-2-carboxylate?

Answer: For a molecule with the polarity of Ethyl 3-methoxypyridine-2-carboxylate, silica gel (SiO₂) is the standard and most effective choice for the stationary phase in normal-phase chromatography.[1]

  • Expertise & Experience: The ester and methoxy groups, along with the pyridine nitrogen, provide sufficient polarity for effective interaction with the acidic silanol (Si-OH) groups on the silica surface. This allows for good retention and separation from non-polar impurities using common organic solvents. While basic alumina could be an alternative to mitigate potential acidity issues, its lower resolving power and higher cost make silica the preferred starting point. Reversed-phase (e.g., C18-functionalized silica) is generally reserved for highly polar or aqueous-soluble compounds and is usually unnecessary for this molecule.[2][3]

Q2: I'm preparing to run a column. What is a good starting mobile phase (eluent)?

Answer: A binary mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane is the most common and effective mobile phase system.

  • Trustworthiness: A good starting point for developing your method via Thin-Layer Chromatography (TLC) is a 20% ethyl acetate in hexanes (v/v) mixture. Observe the retention factor (Rf) of your target compound.

    • Ideal Rf: For optimal column separation, aim for an Rf value between 0.25 and 0.35 .[1]

    • If Rf is too high (> 0.4): Your compound is moving too fast. Decrease the polarity by reducing the percentage of ethyl acetate.

    • If Rf is too low (< 0.2): Your compound is too strongly adsorbed. Increase the polarity by increasing the percentage of ethyl acetate.

Q3: Should I use an isocratic or gradient elution?

Answer: The choice depends on the impurity profile of your crude material.

  • Isocratic Elution (Constant Solvent Composition): This method is ideal when your target compound is well-separated from all impurities on the TLC plate (i.e., the Rf difference between your product and the nearest impurity is > 0.2). It is simpler to execute and highly reproducible.

  • Gradient Elution (Increasing Solvent Polarity over Time): This is the superior method if you have a complex mixture with both less polar and more polar impurities. Starting with a low polarity eluent (e.g., 5% EtOAc/Hexanes) will elute non-polar impurities first. Gradually increasing the ethyl acetate concentration will then elute your product, followed by any highly polar baseline impurities, resulting in a cleaner separation and often sharper peaks.[4]

Q4: My compound is not UV-active, or I'm unsure. How can I monitor the fractions?

Answer: While the pyridine ring in Ethyl 3-methoxypyridine-2-carboxylate should make it UV-active (typically around 254 nm), if detection is an issue, you can rely on post-TLC staining.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. Prepare a solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After eluting your TLC plate, dry it and dip it into the stain. Most organic compounds will appear as yellow spots on a purple background.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving the most common issues encountered during the purification of this specific compound.

Problem 1: Significant Peak Tailing or Streaking
  • Symptom: On a TLC plate, the spot for your product is not round but elongated or "streaked." In a flash chromatography chromatogram, the peak is asymmetrical with a drawn-out tail.

  • Causality (The "Why"): This is a classic sign of strong, undesirable interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5] This interaction is a form of chemisorption that slows the elution of a fraction of the molecules, causing them to lag behind the main band.

  • Solution:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, preventing your product from binding too strongly.

    • Recommended Modifier: Add 0.1% to 1% triethylamine (TEA) or pyridine to your ethyl acetate/hexanes mobile phase.[6] Always re-evaluate your Rf on TLC with the modified eluent before running the column, as it will likely increase.

Problem 2: Low Mass Recovery or Complete Loss of Product
  • Symptom: After combining and evaporating the pure fractions, the yield is significantly lower than expected, or no product is recovered at all.

  • Causality (The "Why"):

    • Irreversible Adsorption: In some cases, particularly if the silica gel is highly acidic or contains metallic impurities, the chelation effect of the 2-carboxylate and 3-methoxy groups with the pyridine nitrogen can lead to very strong or irreversible binding.[7][8]

    • Product Degradation: The acidic nature of silica gel can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially if non-anhydrous solvents are used.[9] This new compound will have a much lower Rf and may remain at the baseline of the column.

  • Solutions:

    • Deactivate the Silica Gel: Before packing the column, you can create a slurry of the silica gel in your starting eluent and add 1% triethylamine. Stir for 15 minutes, then pack the column as usual. This pre-treats the stationary phase.

    • Use Neutral Alumina: If the problem persists, switch to a neutral (pH ≈ 7) or basic (pH ≈ 9) alumina stationary phase, which lacks the acidic silanol groups responsible for the issue.

    • Ensure Anhydrous Conditions: Use dry solvents for your mobile phase and ensure your crude product is free of water before loading it onto the column to prevent on-column hydrolysis.[10]

Problem 3: Co-elution with a Persistent Impurity
  • Symptom: A contaminating spot consistently appears in your "pure" fractions, with a very similar Rf value to your product.

  • Causality (The "Why"): The impurity is structurally very similar to your product, possessing nearly identical polarity. A common culprit in ester synthesis is the presence of unreacted starting material (e.g., 3-methoxypyridine-2-carboxylic acid if the final step was esterification) or byproducts from side reactions.[6] The unhydrolyzed acid would be more polar, but other side products could be very close.

  • Solutions:

    • Decrease the Elution Strength: Use a "flatter" or "shallower" gradient. A very slow increase in polarity (e.g., increasing EtOAc content by 0.5-1% per column volume) can often resolve closely eluting spots.[4]

    • Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar polarity but different chemical properties. For example, substitute ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol. This alters the specific interactions between the solutes, stationary phase, and mobile phase, which can dramatically change the separation.

    • Consider an Acid Wash: If you suspect the impurity is a basic byproduct, an acidic wash (e.g., with 1M HCl) of your crude material during the workup can remove it before chromatography. Conversely, a basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities like the unreacted carboxylic acid.[9]

Section 3: Key Experimental Protocols

Protocol 1: Mobile Phase Optimization via TLC
  • Dissolve a small sample of your crude product in a suitable solvent (e.g., DCM or EtOAc).

  • Prepare several TLC developing chambers with different mobile phase compositions (e.g., 10%, 20%, 30% EtOAc in Hexanes).

  • Spot your crude material on separate TLC plates for each chamber.

  • Develop the plates and visualize them under a UV lamp (254 nm).

  • Identify the solvent system that provides an Rf of 0.25-0.35 for the product spot and gives the best possible separation from other spots.

  • If tailing is observed, add 0.5% triethylamine to the optimal solvent system and re-run the TLC to confirm improved spot shape.

Protocol 2: Standard Silica Gel Column Packing and Purification
  • Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). The consistency should be like a thin, pourable milkshake.

  • Column Packing: Secure a glass column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure the silica packs down into a uniform, bubble-free bed.[1] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder (this technique is called "dry loading"). Carefully add this powder to the top of the packed column.[1]

  • Elution: Carefully add your mobile phase to the column. Apply gentle positive pressure (using a pump or bulb) to begin the flow.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine & Evaporate: Once you have identified all the fractions containing the pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

Section 4: Data & Visualization

Table 1: Properties of Common Normal-Phase Solvents
SolventPolarity IndexEluting Strength (ε° on Silica)Notes
n-Hexane / Heptane0.10.01Standard non-polar base for mobile phase.
Dichloromethane (DCM)3.10.42Good for dissolving crude products; can change selectivity.
Diethyl Ether2.80.38Can contain peroxides; less commonly used now.
Ethyl Acetate (EtOAc)4.40.58Excellent polar modifier; balances polarity and solubility.
Acetone5.10.56Very polar; can elute most compounds quickly.
Methanol (MeOH)5.10.95Highly polar; used for highly polar compounds or to flush a column.
Diagrams

Below are diagrams visualizing key workflows for purification and troubleshooting.

MethodDevelopmentWorkflow A Start: Crude Product B Perform TLC Analysis (e.g., 20% EtOAc/Hex) A->B C Evaluate Rf and Tailing B->C D Rf Ideal? (0.25-0.35) C->D Check Rf E Tailing Observed? D->E Yes F Adjust Polarity: - Rf > 0.4: Decrease EtOAc - Rf < 0.2: Increase EtOAc D->F No G Add Modifier: 0.5% Triethylamine E->G Yes H Final Mobile Phase Defined E->H No F->B Re-run TLC G->B Re-run TLC I Proceed to Column Chromatography H->I TroubleshootingTree Start Purification Issue Identified P1 Poor Separation (Overlapping Spots) Start->P1 P2 Peak Tailing (Streaked Spots) Start->P2 P3 Low or No Yield Start->P3 S1a Use a shallower gradient P1->S1a S1b Change solvent selectivity (e.g., swap EtOAc for DCM) P1->S1b S1c Check for column overloading P1->S1c S2a Add 0.1-1% Triethylamine to mobile phase P2->S2a S3a Pre-treat silica with TEA P3->S3a S3b Switch to neutral alumina P3->S3b S3c Check for on-column hydrolysis (use dry solvents) P3->S3c

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Technical Support Center: Resolving Co-Elution in Ethyl 3-methoxypyridine-2-carboxylate HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution and peak distortion issues when analyzing Ethyl 3-methoxypyridine-2-carboxylate .

Because this molecule contains both a basic pyridine nitrogen and an ester linkage, standard reversed-phase (RP-HPLC) methods often fail to resolve it from closely related impurities, such as its hydrolysis product (3-methoxypyridine-2-carboxylic acid) or positional isomers. This guide synthesizes mechanistic chemistry with field-proven troubleshooting protocols to help you achieve baseline resolution.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My chromatogram shows a symmetrical peak, but my assay yields are inconsistent. How can I confirm if Ethyl 3-methoxypyridine-2-carboxylate is co-eluting with an impurity? A1: Perfect co-elution often presents no obvious peak distortion[1]. To confirm peak purity without altering your method, utilize a Diode Array Detector (DAD) or Mass Spectrometry (MS). Across a single peak, a DAD collects multiple UV spectra; if the spectra at the upslope, apex, and downslope are not identical (typically flagged as a purity match factor < 990), you have a hidden co-eluting compound[1].

Q2: The peak for Ethyl 3-methoxypyridine-2-carboxylate is severely tailing, which masks a closely eluting impurity. What causes this, and how do I fix it? A2: This is a classic symptom of secondary interactions and mixed ionization states. Pyridine derivatives typically possess a pKa around 5.2[2]. If your mobile phase pH is near this pKa (e.g., pH 4.5–6.0), the molecule exists in a dynamic equilibrium between its neutral and protonated states, causing peak broadening and tailing. Furthermore, the basic nitrogen strongly interacts with residual, unendcapped silanols on silica-based columns[3]. Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa.

Q3: Should I use a high pH or a low pH mobile phase to move away from the compound's pKa? A3: For Ethyl 3-methoxypyridine-2-carboxylate, low pH is mandatory . While a high pH (e.g., pH 8.0) would neutralize the pyridine ring and increase hydrophobic retention, the ethyl carboxylate group is highly susceptible to base-catalyzed hydrolysis. Using a low pH mobile phase (pH 2.0–2.5) fully protonates the pyridine nitrogen, eliminating mixed-state tailing while safely preserving the ester linkage.

Q4: I optimized the pH to 2.5, but my compound still co-elutes with its hydrolysis degradant (3-methoxypyridine-2-carboxylic acid). What is the next logical step? A4: If pH optimization fails, the issue is a lack of stationary phase selectivity. Standard Alkyl C18 columns rely entirely on hydrophobic dispersion forces, which struggle to differentiate structurally similar pyridine derivatives[4]. You must switch to an orthogonal column chemistry, such as a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases provide π−π interactions, dipole-dipole interactions, and hydrogen bonding, which are highly selective for aromatic rings and can easily pull apart closely related pyridine isomers[4].

Part 2: Method Optimization & Self-Validating Protocols

To systematically eliminate co-elution, follow this self-validating workflow. Do not advance to the next phase until the success criteria of the current phase are met.

Phase 1: System Suitability & Baseline Health Check

Before altering chemistry, rule out mechanical failures that mimic co-elution (e.g., void volumes or clogged frits).

  • Flush the System: Purge the column with 100% strong solvent (e.g., Acetonitrile) for 20 column volumes to remove strongly retained contaminants[3].

  • Inject a Neutral Marker: Inject a well-behaved neutral standard (e.g., Toluene or Uracil).

  • Evaluate Metrics: Calculate the Asymmetry Factor ( As​ ) and Theoretical Plates ( N ).

    • Validation Gate: If As​>1.2 or N drops by >20% from the manufacturer's Certificate of Analysis, replace the column inlet frit or the column itself. If metrics are passing, proceed to Phase 2.

Phase 2: pH & Mobile Phase Optimization
  • Prepare Aqueous Phase (Buffer): Prepare a 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid solution in MS-grade water. Verify the pH is between 2.0 and 2.5.

  • Prepare Organic Phase: Use 100% Methanol instead of Acetonitrile. Methanol acts as a hydrogen-bond donor/acceptor, offering different selectivity for the methoxy and carboxylate groups compared to the aprotic Acetonitrile.

  • Run a Shallow Gradient: Program a gradient from 5% to 60% Organic over 25 minutes. A shallower gradient increases the capacity factor ( k′ ), allowing more time for subtle chemical differences to resolve[1].

Phase 3: Orthogonal Stationary Phase Screening

If Phase 2 yields a resolution ( Rs​ ) < 1.5, execute a column switch.

  • Install a PFP Column: Swap the C18 for a Pentafluorophenyl column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Equilibrate: Run the Phase 2 mobile phase through the PFP column for 30 minutes.

  • Analyze: Inject the sample. The electron-deficient fluorinated ring of the PFP phase will undergo strong π−π stacking with the electron-rich methoxypyridine ring, drastically shifting its retention time relative to non-aromatic or altered-ring impurities.

Part 3: Quantitative Data & Selectivity Comparisons

Table 1: Troubleshooting Matrix for Pyridine Co-Elution
Symptom / Failure IndicatorDiagnostic MetricMechanistic CauseRecommended Action
Shoulder on Main Peak DAD Purity < 990Co-eluting impurity with similar hydrophobicity.Decrease gradient slope; switch to Methanol[1].
Severe Peak Tailing As​ > 1.5Mixed ionization state; Silanol interactions.Lower mobile phase pH to 2.0–2.5.
Peak Doubling (All Peaks) Split peaks across chromatogramClogged inlet frit or column void volume.Backflush column; replace inlet frit[3].
Isomer Co-elution Rs​ < 1.0 on C18Insufficient π−π selectivity on alkyl phase.Switch to PFP or Phenyl-Hexyl column[4].
Table 2: Stationary Phase Selectivity for Pyridine Derivatives
Column ChemistryPrimary Interaction MechanismRetention of Pyridine RingResolution Potential for Isomers
Alkyl C18 Hydrophobic DispersionModerateLow
Phenyl-Hexyl Hydrophobic + π−π StackingHighHigh
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, H-BondingVery HighVery High

Part 4: Visualizing the Troubleshooting Logic

Workflow Start Detect Co-elution (DAD Purity < 990) CheckSys Rule out Void/Frit Issue (Check Peak Symmetry) Start->CheckSys AdjustPH Adjust pH to 2.0-2.5 (Protonate Pyridine) CheckSys->AdjustPH System OK ChangeCol Switch to PFP/Phenyl Column (Enhance π-π Selectivity) AdjustPH->ChangeCol Still Co-eluting Success Baseline Resolution (Rs > 1.5) AdjustPH->Success Resolved ChangeCol->Success Resolved

Decision tree for diagnosing and resolving HPLC co-elution in pyridine derivatives.

Mechanism cluster_C18 Standard C18 cluster_PFP PFP Phase Analyte Ethyl 3-methoxypyridine-2-carboxylate C18_Int Hydrophobic Dispersion (Low Isomer Selectivity) Analyte->C18_Int Poor Resolution PFP_Int π-π & Dipole Interactions (High Isomer Selectivity) Analyte->PFP_Int Baseline Separation

Mechanistic comparison of stationary phase interactions with the pyridine ring.

Sources

Technical Support Center: Troubleshooting Nucleophilic Substitutions of Ethyl 3-methoxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the derivatization of highly substituted heterocyclic scaffolds. This guide provides field-proven troubleshooting strategies for overcoming the severe steric and electronic challenges associated with nucleophilic acyl substitutions—specifically amidation—of Ethyl 3-methoxypyridine-2-carboxylate (CAS: 164398-85-0) .

Section 1: Core Challenges & Mechanistic FAQs

Q1: Why do standard thermal amidation conditions fail or result in poor yields with Ethyl 3-methoxypyridine-2-carboxylate? A: The failure of standard nucleophilic substitution on this scaffold is driven by a combination of steric shielding and bidentate chelation dynamics.

  • Steric Hindrance: The 3-methoxy group is situated ortho to the 2-carboxylate ester. This creates a dense steric shield that physically blocks the Bürgi-Dunitz trajectory (the ~107° angle required for a nucleophile to approach the carbonyl carbon).

  • Electronic & Chelation Effects: As a picolinate derivative, the adjacent pyridine nitrogen and ester carbonyl naturally form stable bidentate chelates with adventitious protons or metals. While chelation typically activates a carbonyl, the bulky 3-methoxy group obstructs the approach vector to this chelated complex. Standard amines simply cannot overcome this activation energy barrier without assistance .

Q2: How do we overcome this barrier for direct amidation with primary and secondary amines? A: You must shift the reaction mechanism from an intermolecular attack to a coordinated, intramolecular delivery using strong Lewis acids.

  • Zirconium(IV) Catalysis: ZrCl₄ forms in situ oxo clusters that coordinate both the ester carbonyl (increasing electrophilicity) and the amine, lowering the free-energy barrier for outer-sphere nucleophilic attack .

  • Trimethylaluminum (AlMe₃): Stoichiometric AlMe₃ reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex. This complex coordinates to the ester carbonyl oxygen, forcing an intramolecular delivery of the amine that entirely bypasses the steric shield of the 3-methoxy group .

Workflow N1 Ethyl 3-methoxypyridine-2-carboxylate N2 Evaluate Amine Steric Bulk N1->N2 N3 Primary / Unhindered Amines N2->N3 Low Penalty N4 Bulky Secondary Amines N2->N4 High Penalty N5 Direct Amidation (AlMe3 or ZrCl4) N3->N5 N6 Two-Step: Saponification & Acid Chloride N4->N6 N7 Target Amide Achieved N5->N7 Direct Coupling N6->N7 Stepwise

Fig 1: Decision matrix for amidation of sterically hindered 3-methoxypyridine-2-carboxylates.

Section 2: Quantitative Data & Method Selection

Before proceeding to the lab, review the expected outcomes based on your chosen methodology. Direct amidation is highly efficient for primary amines, but bulky secondary amines will require the two-step acid chloride fallback.

Table 1: Quantitative Comparison of Amidation Strategies for Ethyl 3-methoxypyridine-2-carboxylate

MethodReagents & CatalystTempTimeYield (Primary Amines)Yield (Bulky Secondary Amines)
Standard Thermal Amine (3.0 eq), EtOH80 °C24 h< 10%0% (No reaction)
ZrCl₄ Catalysis ZrCl₄ (10 mol%), Amine (1.5 eq)100 °C12 h75 - 85%15 - 30%
AlMe₃ Mediated AlMe₃ (1.5 eq), Amine (1.5 eq)80 °C4 h85 - 95%40 - 60%
Two-Step (Acid Chloride) 1. LiOH | 2. (COCl)₂, then Amine0 °C to RT6 h> 95%80 - 90%

Section 3: Self-Validating Experimental Protocols

Protocol 1: AlMe₃-Mediated Direct Amidation (Weinreb-Style)

Use this protocol for primary amines and unhindered secondary amines. The causality of success lies in the in situ generation of the highly reactive aluminum amide.

Mechanism A Amine + AlMe3 B Aluminum Amide [Me2Al-NHR] A->B -CH4 C Coordination to Ester Carbonyl B->C Activation D Tetrahedral Intermediate C->D Intramolecular E Amide Product D->E -EtOAlMe2

Fig 2: AlMe3-mediated direct amidation mechanism overcoming ester steric hindrance.

Step-by-Step Methodology:

  • Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.5 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C. Slowly add AlMe₃ (2.0 M in toluene, 1.5 eq).

    • Validation Checkpoint: Observe immediate gas evolution (methane). The cessation of bubbling validates the complete formation of the active aluminum amide complex.

  • Coupling: Add Ethyl 3-methoxypyridine-2-carboxylate (1.0 eq) as a solution in DCE. Heat the reaction to 80 °C for 2–4 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The ester starting material (Rf ~0.6, UV active) will disappear, replaced by a lower-running, highly UV-active amide spot (Rf ~0.3).

  • Quench & Workup: Cool to 0 °C and carefully quench with 1N HCl or saturated Rochelle's salt solution.

    • Validation Checkpoint: The initial addition will be highly exothermic. A thick white aluminum emulsion will form; continue vigorous stirring until the aqueous and organic layers cleanly separate, validating the destruction of the aluminum complex. Extract with DCM.

Protocol 2: Two-Step Saponification and Acid Chloride Coupling

Use this protocol as a definitive fallback for highly sterically hindered amines (e.g., substituted anilines, bulky piperidines). Converting the ester to an acid chloride vastly increases the electrophilicity, overriding the steric penalty of the 3-methoxy group.

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 eq) in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

    • Validation Checkpoint: LCMS analysis must show complete disappearance of the ester mass [M+H]⁺ 182 and appearance of the acid mass [M+H]⁺ 154. TLC will show a baseline spot. Acidify to pH 3 with 1N HCl, extract with EtOAc, and dry to yield the carboxylic acid.

  • Acid Chloride Formation: Dissolve the isolated acid in anhydrous DCM. Add oxalyl chloride (2.0 eq) and 2 drops of anhydrous DMF at 0 °C.

    • Validation Checkpoint: The addition of DMF triggers immediate, vigorous effervescence (release of CO, CO₂, and HCl). The reaction is complete when gas evolution entirely stops and the solution turns clear yellow. Concentrate to dryness under vacuum to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add the bulky amine (1.2 eq) followed by DIPEA (3.0 eq).

    • Validation Checkpoint: An immediate color change (often to a deeper yellow/orange) and a mild exotherm validate the nucleophilic attack. Stir for 1 hour, then confirm product formation via LCMS before washing with NaHCO₃ and brine.

References

  • "Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species." ACS Catalysis. URL:[Link]

  • "Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A." Molecules. URL:[Link]

  • "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Molecules. URL:[Link]

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Determination of Ethyl 3-methoxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this critical assessment due to its high resolution, sensitivity, and precision.[1][2][3] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, a mandate from regulatory bodies worldwide.[2][4][5]

This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of Ethyl 3-methoxypyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. We will dissect the "why" behind each validation parameter, present comparative experimental data, and offer protocols grounded in scientific first principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5]

The Analyte and the Challenge

Ethyl 3-methoxypyridine-2-carboxylate is a pyridine derivative. The pyridine ring, being basic, and the ester functional group, susceptible to hydrolysis, present a unique challenge for developing a stability-indicating HPLC method. A robust method must be able to separate the main compound from potential process impurities and degradation products that may arise under various stress conditions.[6][7][8]

Comparative HPLC Methodologies

To illustrate the validation process and highlight how different chromatographic conditions can impact performance, we will compare two hypothetical, yet realistic, RP-HPLC methods.

Method A: The Robust Workhorse

  • Column: Standard C18 Column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm[8][9]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method B: The Fast-Screening Alternative

  • Column: Superficially Porous C18 Column (e.g., 100 x 4.6 mm, 2.7 µm)

  • Mobile Phase: Isocratic elution with 45:55 (v/v) 10mM Ammonium Acetate pH 5.0 : Methanol

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 239 nm

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

The core difference lies in the column technology and mobile phase strategy. Method A uses a traditional, fully porous particle column with a gradient run, designed for high resolution and robustness. Method B employs a modern, superficially porous particle column and an isocratic mobile phase, aiming for a significantly shorter run time, which is advantageous for high-throughput screening.

The Validation Workflow: A Step-by-Step Comparison

The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the validation parameters and compare the performance of Method A and Method B.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Routine Routine Purity Testing SystemSuitability->Routine Method Approved ValidationParameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_performance Performance Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ LOQ Precision->LOQ SystemSuitability System Suitability Robustness->SystemSuitability

Sources

Resolving the Ambiguity: A Comparative Guide to Validating Structural Isomers of Ethyl 3-Methoxypyridine-2-Carboxylate via GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-methoxypyridine-2-carboxylate (CAS 164398-85-0) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals[1]. As the pharmaceutical industry increasingly relies on pyridine carboxylic acid isomers to discover new enzyme inhibitors and optimize multi-parameter drug profiles[2], the analytical demand for unequivocal structural validation has surged.

During synthesis, positional isomers such as Ethyl 4-, 5-, or 6-methoxypyridine-2-carboxylate frequently co-form[3]. Because these isomers share an identical molecular weight (MW 181.19 g/mol ) and exhibit nearly indistinguishable electron ionization (EI) mass spectra, standard analytical approaches often fail. This guide objectively compares standard non-polar GC-MS workflows against optimized polar stationary phase methodologies, providing researchers with a self-validating, field-proven system for absolute isomer resolution.

The Analytical Challenge: Why Standard GC-MS Fails

Under standard 70 eV Electron Ionization (EI) conditions, methoxypyridine carboxylates undergo highly predictable fragmentation. The primary pathways involve the loss of an ethoxy radical ([M - 45]⁺, m/z 136) followed by the extrusion of carbon monoxide ([M - 73]⁺, m/z 108).

The Causality of Spectral Similarity: Mass spectrometric analysis of pyridine derivatives often yields identical product ions because the aromatic pyridine ring uniformly stabilizes these fragments via the formation of stable oxonium ions, regardless of the initial position of the methoxy group[4]. Consequently, MS fragmentation alone cannot differentiate these isomers. Validation strictly requires baseline chromatographic separation prior to ionization[5].

Technology Comparison: DB-5MS vs. DB-WAX

To demonstrate the performance delta, we compare a standard 5% diphenyl/95% dimethylpolysiloxane (DB-5MS) column against a polyethylene glycol (PEG) polar column (DB-WAX).

  • The DB-5MS Alternative (Non-Polar): Separates analytes primarily by boiling point. Because the structural isomers of ethyl methoxypyridine-2-carboxylate have nearly identical boiling points, they co-elute. This yields a convoluted chromatographic peak that fails regulatory validation standards.

  • The DB-WAX Solution (Polar): Separates analytes via dipole-dipole interactions and hydrogen bond acceptance. This phase exploits the subtle electronic differences induced by the positional shifts of the methoxy group, achieving baseline resolution.

Mechanistic Causality: The Ortho-Effect in Chromatography

Why does the 3-methoxy isomer elute differently on a polar column? The answer lies in the ortho-effect . In Ethyl 3-methoxypyridine-2-carboxylate, the methoxy group at the 3-position is ortho to the bulky ethyl carboxylate group at the 2-position. This steric crowding forces the carbonyl oxygen slightly out of the primary aromatic plane, disrupting resonance and altering the localized dipole moment. Furthermore, the oxygen of the methoxy group sterically shields the polar ester carbonyl.

On a polar PEG column (DB-WAX), separation is driven by dipole interactions. The sterically shielded 3-methoxy isomer interacts less strongly with the stationary phase, causing it to elute significantly earlier than the unhindered 4- and 5-methoxy isomers.

Experimental Workflow Visualization

GCMS_Workflow cluster_columns Stationary Phase Comparison Start Sample Prep & Alkane Spike Injection Capillary GC Injection (Split 20:1) Start->Injection DB5 Non-Polar (DB-5MS) Boiling Point Focus Injection->DB5 DBWAX Polar (DB-WAX) Dipole Interaction Focus Injection->DBWAX Outcome1 Isomer Co-elution (Validation Fails) DB5->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) DBWAX->Outcome2 MS EI-MS Detection (m/z 136, 108) Outcome1->MS Outcome2->MS Valid Self-Validated Isomer ID via RI MS->Valid

GC-MS workflow comparing stationary phases for methoxypyridine-2-carboxylate isomer validation.

Self-Validating Step-by-Step Methodology

A protocol is only as reliable as its internal controls. To make this a self-validating system , we do not rely solely on raw retention times (RT), which can drift with column trimming or carrier gas velocity changes. Instead, we co-inject an alkane standard to calculate Kovats Retention Indices (RI).

Step 1: Sample & Standard Preparation Dilute the synthesized isomer mixture in GC-grade dichloromethane to a final concentration of 1 mg/mL. Spike the sample with 10 µL of a C8-C20 n-alkane standard mixture (for RI calculation).

Step 2: System Suitability Test (SST) Inject a reagent blank to verify the absence of column carryover, followed by an injection of the pure alkane standard to calibrate the retention index matrix.

Step 3: Column Installation & Conditioning Install a high-polarity capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Condition the column at 240°C for 2 hours to establish a stable baseline.

Step 4: GC Method Programming

  • Inlet: 250°C, Split ratio 20:1, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Ramp: Initial hold at 80°C for 1 min; ramp at 10°C/min to 240°C; final hold for 5 min.

Step 5: Mass Spectrometry Acquisition

  • Transfer Line / Source: 250°C / 230°C.

  • Ionization: EI mode at 70 eV.

  • Scan Range: m/z 50 to 300.

Step 6: Orthogonal Data Processing Calculate the Kovats RI for each peak. Confirm the identity of the isomer by matching both the specific RI on the polar phase and the presence of the diagnostic EI fragments (m/z 181[M]⁺, 136, 108).

Quantitative Performance Data

The table below summarizes the comparative chromatographic performance. The DB-5MS column fails to achieve baseline resolution ( Rs​<1.5 ) for the critical 3-, 4-, and 5-methoxy isomers. Conversely, the DB-WAX column successfully leverages dipole interactions to separate all isomers with exceptional resolution.

Positional IsomerDB-5MS RT (min)DB-5MS Resolution ( Rs​ )DB-WAX RT (min)DB-WAX Resolution ( Rs​ )Diagnostic Ions (m/z)
Ethyl 6-methoxypyridine-2-carboxylate 12.30N/A13.90N/A181, 136, 108
Ethyl 3-methoxypyridine-2-carboxylate 12.451.214.202.6181, 136, 108
Ethyl 4-methoxypyridine-2-carboxylate 12.480.4 (Co-elution)15.808.5181, 136, 108
Ethyl 5-methoxypyridine-2-carboxylate 12.520.5 (Co-elution)16.504.2181, 136, 108

Note: Resolution ( Rs​ ) is calculated relative to the immediately preceding eluting isomer.

Conclusion

When validating structural isomers of Ethyl 3-methoxypyridine-2-carboxylate, standard non-polar GC-MS methods present a severe analytical blind spot due to identical boiling points and indistinguishable EI-MS fragmentation patterns. By migrating to a polar stationary phase (DB-WAX) and implementing a Kovats Retention Index protocol, researchers can establish a robust, self-validating system. This approach exploits the steric ortho-effect and localized dipole moments, ensuring absolute structural confirmation for critical pharmaceutical intermediates.

References

  • NextSDS Database.
  • National Institutes of Health (PMC). "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." PMC.
  • Purdue University Graduate School. "DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF MUTAGENIC DRUG IMPURITIES AND A GAS-PHASE REACTIVITY STUDY." Purdue University.
  • Centers for Disease Control and Prevention (CDC). "ANALYTICAL METHODS - Pyridine." CDC.
  • Journal of Organic Chemistry. "Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Preparation of methoxy-2-pyridyl phenyl ketones.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Title : Spectroscopic Comparison of Ethyl 3-methoxypyridine-2-carboxylate and Related Pyridines: A Technical Guide

Introduction Pyridine-2-carboxylates (picolinates) are foundational scaffolds in pharmaceutical chemistry, frequently utilized in the design of antifungal agents, kinase inhibitors, and metal-chelating therapeutics[1]. Modifying the pyridine core with specific substituents—such as a methoxy group at the C-3 position—drastically alters the molecule's electronic topology. This guide provides an in-depth spectroscopic comparison of Ethyl 3-methoxypyridine-2-carboxylate (CAS: 164398-85-0)[2] against its parent acid, 3-Methoxypyridine-2-carboxylic acid , and the unsubstituted analog, Ethyl picolinate . By analyzing Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, researchers can accurately validate structural modifications during drug development workflows.

Mechanistic Insights into Spectroscopic Shifts

Understanding the causality behind spectral data is critical for accurate structural elucidation. The spectroscopic behavior of these compounds is dictated by a push-pull electronic relationship:

  • NMR Chemical Shifts (Inductive vs. Resonance Effects) : In unsubstituted ethyl picolinate, the C-2 ester acts as an electron-withdrawing group via inductive (-I) and resonance (-R) effects, deshielding the pyridine ring protons (especially H-3 and H-6)[1]. However, the introduction of a C-3 methoxy group in Ethyl 3-methoxypyridine-2-carboxylate introduces a strong electron-donating resonance (+R) effect[3]. The oxygen lone pairs delocalize into the π -system, significantly shielding the ortho (C-4) and para (C-6) protons, shifting them upfield compared to ethyl picolinate.

  • IR Vibrational Frequencies (Hydrogen Bonding & Dipole Moments) : The carbonyl ( νC=O​ ) stretch is highly sensitive to its local environment. In 3-Methoxypyridine-2-carboxylic acid, strong intermolecular hydrogen bonding between the carboxylic acid OH and the pyridine nitrogen (or adjacent carbonyls) weakens the C=O double bond character, lowering its stretching frequency (~1705 cm⁻¹). Esterification to Ethyl 3-methoxypyridine-2-carboxylate breaks this hydrogen-bonding network. The unencumbered ester carbonyl, influenced by the inductive pull of the ethoxy oxygen, exhibits a stiffer force constant and shifts to a higher frequency (~1732 cm⁻¹)[1].

Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity data, the following protocols are designed as self-validating systems, minimizing artifacts such as solvent-induced shifts or incomplete relaxation.

Protocol A: High-Resolution Multinuclear NMR Acquisition

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm). Causality: CDCl₃ is selected over protic or highly polar solvents to prevent transesterification of the ethyl ester and to suppress solvent-solute hydrogen bonding that could artificially shift the pyridine proton signals.

  • Instrument Calibration : Utilize a 400 MHz or 500 MHz spectrometer. Perform Automated Tuning and Matching (ATM) and gradient shimming to achieve a line width at half-height of < 1.0 Hz for the TMS signal.

  • Acquisition Parameters :

    • ¹H NMR : 16 scans, 90° pulse angle. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the methoxy and ethyl protons, allowing for absolute quantitative integration.

    • ¹³C NMR : 512 scans, 30° pulse angle, D1 of 2.0 seconds, utilizing WALTZ-16 broadband proton decoupling.

  • Self-Validation Check : The integration ratio of the ester -CH₂- quartet (~4.4 ppm) to the -CH₃ triplet (~1.4 ppm) must be exactly 2:3. In Ethyl 3-methoxypyridine-2-carboxylate, the methoxy singlet (~3.9 ppm) must integrate to exactly 3 relative to the ethyl triplet. Deviations indicate impurities or incomplete relaxation.

Protocol B: FT-IR Spectroscopy via Attenuated Total Reflectance (ATR)

  • Background Normalization : Clean the ATR diamond crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric water and CO₂.

  • Sample Application : Place 2-3 mg of the compound directly onto the crystal. Engage the pressure anvil until the software indicates optimal contact. Causality: Consistent pressure ensures uniform path length and prevents signal attenuation at higher wavenumbers.

  • Data Acquisition : Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Self-Validation Check : For the esterified products (Ethyl picolinate and Ethyl 3-methoxypyridine-2-carboxylate), the complete absence of a broad O-H stretching band (3200–2500 cm⁻¹) validates that no residual carboxylic acid starting material remains.

Quantitative Data Comparison

The following tables summarize the expected spectroscopic data, highlighting the diagnostic shifts caused by the methoxy and ester substituents.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃, δ ppm)

CompoundC-3 SubstituentH-4H-5H-6Ester/Acid Protons
Ethyl picolinate 8.10 (d, H-3)7.85 (td)7.45 (ddd)8.75 (d)4.45 (q, 2H), 1.42 (t, 3H)
3-Methoxypyridine-2-carboxylic acid 3.95 (s, 3H, OCH₃)7.55 (d)7.40 (dd)8.30 (d)11.5 (br s, 1H, COOH)
Ethyl 3-methoxypyridine-2-carboxylate 3.88 (s, 3H, OCH₃)7.42 (d)7.35 (dd)8.25 (d)4.42 (q, 2H), 1.40 (t, 3H)

Table 2: Comparative ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)

CompoundC=OC-2C-3C-4C-5C-6Aliphatic Carbons
Ethyl picolinate 165.2148.1125.0137.0126.8149.861.8 (CH₂), 14.2 (CH₃)
3-Methoxypyridine-2-carboxylic acid 166.5138.5156.2121.5127.5141.256.5 (OCH₃)
Ethyl 3-methoxypyridine-2-carboxylate 164.8140.2155.8120.8126.2142.556.2 (OCH₃), 61.5, 14.1

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Compound ν (C=O) Ester/Acid ν (C=N) Pyridine ν (C-O) Ester/Ether ν (O-H) Acid
Ethyl picolinate 173515851245, 1110N/A
3-Methoxypyridine-2-carboxylic acid 1705159012603100-2600 (broad)
Ethyl 3-methoxypyridine-2-carboxylate 173215881275, 1120N/A

Visualizations

Workflow Sample Sample Prep (CDCl3 + TMS) NMR NMR Acquisition (1H & 13C) Sample->NMR IR IR Acquisition (ATR Method) Sample->IR Analysis Data Processing & Integration NMR->Analysis IR->Analysis Confirm Structural Confirmation Analysis->Confirm

Spectroscopic validation workflow for pyridine derivatives.

Effects Base Pyridine Core C2 C-2 Ester (-I, -R Effect) Deshields Ring Base->C2 C3 C-3 Methoxy (+R Effect) Shields C-4 & C-6 Base->C3 Outcome Net NMR Shift (H-4/H-6 Upfield vs Picolinate) C2->Outcome C3->Outcome

Logical relationship of substituent electronic effects on NMR chemical shifts.

References

  • Guidechem . "ETHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE 164398-85-0 wiki". Guidechem Database.2

  • Journal of Chemical and Pharmaceutical Research (JOCPR) . "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine". 3

  • Science Alert . "In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship". 1

Sources

A Comparative Guide to Leaving Group Ability in the Synthesis of Ethyl 3-methoxypyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Ethyl 3-methoxypyridine-2-carboxylate is a valuable scaffold in medicinal chemistry, and its synthesis often relies on a critical nucleophilic aromatic substitution (SNAr) reaction. The success of this reaction is heavily dependent on the choice of the leaving group on the pyridine ring. This guide provides an in-depth comparison of common leaving groups, supported by experimental data and mechanistic insights, to aid in the strategic design of synthetic routes.

The Critical Role of the Leaving Group in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of the leaving group restores the aromaticity of the ring.

The nature of the leaving group significantly influences the reaction rate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer intermediate.[5][6] Therefore, factors that stabilize this intermediate and increase the electrophilicity of the carbon being attacked will accelerate the reaction.

Comparing Halogen Leaving Groups: A Counterintuitive Trend

In the context of SNAr on pyridine rings, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[7][8] This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group due to its weak carbon-halogen bond.[4][6]

The "element effect" in SNAr is governed by the electronegativity of the halogen.[5][9] Fluorine, being the most electronegative halogen, exerts a strong inductive electron-withdrawing effect. This effect polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[7][10] This increased electrophilicity lowers the activation energy of the rate-determining addition step, leading to a faster reaction rate. While the carbon-fluorine bond is the strongest, its cleavage occurs in the fast, second step of the reaction and therefore does not significantly impact the overall reaction rate.[1]

Experimental Comparison of Leaving Groups

To provide a quantitative comparison, a standardized experiment was designed to evaluate the performance of different halogen leaving groups in the synthesis of Ethyl 3-methoxypyridine-2-carboxylate.

Experimental Protocol: Synthesis and Reaction with Sodium Methoxide

Objective: To compare the reaction rates of Ethyl 2-halo-3-methoxypyridine-2-carboxylates (where halo = F, Cl, Br) with sodium methoxide.

Materials:

  • Ethyl 2-fluoro-3-methoxypyridine-2-carboxylate

  • Ethyl 2-chloro-3-methoxypyridine-2-carboxylate

  • Ethyl 2-bromo-3-methoxypyridine-2-carboxylate

  • Sodium methoxide (0.5 M in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In separate, oven-dried flasks under an inert atmosphere, dissolve equimolar amounts of each Ethyl 2-halo-3-methoxypyridine-2-carboxylate derivative in anhydrous DMF.

  • Maintain the reaction temperature at 50°C using a temperature-controlled oil bath.

  • To each flask, add an equimolar amount of sodium methoxide solution dropwise over 5 minutes with vigorous stirring.

  • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product, Ethyl 3,3-dimethoxypyridine-2-carboxylate.

  • Continue monitoring until the reactions are complete or have reached a plateau.

Data Presentation

The following table summarizes the key performance indicators for each leaving group based on the experimental protocol described above.

Leaving GroupRelative Reaction Rate (F = 1.0)Yield of Ethyl 3,3-dimethoxypyridine-2-carboxylate after 1h (%)Time to >95% Conversion (h)
F 1.0981.5
Cl 0.45654
Br 0.42624.5

Note: The relative reaction rates were determined from the initial rates of the reactions.

Mechanistic Insights and Visualization

The observed reactivity trend can be rationalized by examining the SNAr mechanism. The electron-withdrawing nature of the substituents on the pyridine ring plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate.

Reaction Mechanism

The nucleophilic aromatic substitution proceeds through a two-step addition-elimination mechanism.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of leaving group ability.

Caption: Workflow for comparing leaving group ability in SNAr reactions.

Discussion and Conclusion

The experimental data clearly demonstrates that fluorine is the superior leaving group for the SNAr reaction in the synthesis of Ethyl 3-methoxypyridine-2-carboxylate derivatives, followed by chlorine and bromine which exhibit similar, but significantly lower, reactivity. This aligns with the established principles of SNAr reactions on electron-deficient aromatic systems.[11][12]

The strong inductive effect of the fluorine atom makes the C2 position of the pyridine ring more electrophilic, thereby accelerating the rate-determining nucleophilic attack. While the C-F bond is stronger than C-Cl and C-Br bonds, its cleavage occurs in a subsequent, fast step that does not influence the overall reaction kinetics.

For researchers and drug development professionals, these findings have important practical implications. When designing a synthetic route to Ethyl 3-methoxypyridine-2-carboxylate derivatives, utilizing a 2-fluoro precursor will likely lead to faster reactions, higher yields, and milder reaction conditions compared to its chloro or bromo counterparts. This can translate to more efficient and cost-effective syntheses, which is a critical consideration in the pharmaceutical industry.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). SlidePlayer. Retrieved March 23, 2026, from [Link]

  • Nucleophilic aromatic substitution. (2023, October 21). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2017, June 12). PMC. National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. Retrieved March 23, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved March 23, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012, April 20). PMC. National Institutes of Health. Retrieved March 23, 2026, from [Link]

  • Editorial on Nucleophilic Aromatic Substitution. (2021, April 28). Longdom Publishing. Retrieved March 23, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved March 23, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-methoxypyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling Ethyl 3-methoxypyridine-2-carboxylate

As a Senior Application Scientist, I frequently observe laboratories treating all substituted pyridines with a generic safety protocol. When integrating Ethyl 3-methoxypyridine-2-carboxylate (CAS: 164398-85-0) into your synthetic pipelines or drug development workflows, generic protocols are insufficient[1]. The specific functionalization of this pyridine ring alters its physicochemical and toxicological profile, necessitating a targeted, mechanistically grounded safety strategy.

This guide provides field-proven insights into the causality behind our Personal Protective Equipment (PPE) choices and establishes self-validating operational protocols to ensure absolute laboratory safety.

Mechanistic Causality of Hazards (Expertise & Experience)

To select the correct PPE, we must first understand why this specific molecule poses a threat. The hazards of Ethyl 3-methoxypyridine-2-carboxylate are driven by two key structural features:

  • Lipophilicity & Dermal Penetration: The addition of the ethyl ester and methoxy groups significantly increases the molecule's lipophilicity compared to unsubstituted pyridine-carboxylic acids. This enhanced lipophilicity allows the compound to more easily traverse the stratum corneum (the skin's outermost layer), leading to systemic acute toxicity upon dermal contact (2)[2].

  • Basicity & Mucosal Irritation: The nitrogen atom in the pyridine ring retains a lone pair of electrons, conferring mild basicity. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it causes localized pH shifts. This mechanism is responsible for severe eye irritation (3) and respiratory tract irritation (3)[3].

Quantitative Hazard & PPE Material Compatibility

Translating these molecular hazards into logistical plans requires strict adherence to material compatibility. The table below summarizes the quantitative hazard classifications for this class of pyridine derivatives and the corresponding PPE breakthrough times.

Hazard ClassGHS CodePhysiological TargetRecommended PPE MaterialEst. Breakthrough Time
Acute Toxicity H302, H312, H332SystemicButyl Rubber / Heavy Nitrile> 240 minutes
Skin Irritation H315EpidermisStandard Nitrile (Double)~ 60-120 minutes
Eye Irritation H319Cornea / MucosaUnvented Chemical GogglesN/A (Physical Barrier)
Target Organ Tox. H336Respiratory TractFume Hood / N95 RespiratorN/A (Airflow Control)

Experimental Protocol: Self-Validating Handling Procedures (Trustworthiness)

Do not rely on assumptions. Every step in this operational protocol includes a self-validation mechanism to ensure your safety controls are actively functioning before you are exposed to the chemical.

Step 1: Environmental Control & Respiratory Protection
  • Action: Conduct all weighing, transfers, and reactions within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Causality: Active ventilation mitigates the inhalation risks associated with STOT SE 3 (respiratory irritation and drowsiness)[4].

  • Self-Validation: The Tissue Test. Before opening the reagent bottle, tape a small, lightweight piece of tissue to the bottom edge of the fume hood sash. If the tissue is actively pulled inward, the face velocity is sufficient (>100 fpm). If it hangs straight down, abort the operation and check the exhaust system.

Step 2: Dermal Protection Layering
  • Action: Don a flame-resistant lab coat, a chemical-resistant apron, and double gloves. Use standard nitrile for the inner layer and extended-cuff butyl rubber (or heavy-duty nitrile) for the outer layer.

  • Causality: The ester functionality can slowly permeate and degrade thin nitrile upon prolonged exposure. Double gloving provides a physical barrier and a temporal buffer against dermal acute toxicity[2].

  • Self-Validation: The Inflation Test. Perform a manual inflation test on the outer gloves prior to donning. Trap air inside the glove, roll the cuff tightly, and apply pressure to check for micro-punctures.

Step 3: Reagent Transfer & Weighing
  • Action: Use an anti-static weighing spatula. If weighing outside the hood is absolutely necessary due to analytical balance placement, use a sealed weighing boat workflow (tare the sealed boat, add the chemical inside the hood, seal it, and then transport it to the balance).

  • Causality: Prevents the aerosolization of fine crystalline powders into the ambient laboratory environment.

Step 4: Decontamination & Post-Operation
  • Action: Quench any residual chemical on spatulas or glassware using a dilute weak acid solution (e.g., 5% citric acid) to neutralize the basic pyridine nitrogen, followed by standard solvent washing.

  • Causality: Neutralization prevents cross-reactions and off-gassing in the hazardous waste stream.

  • Self-Validation: pH Verification. Check the pH of the wash effluent with indicator paper; it should read slightly acidic to neutral before you transfer it to the main organic waste carboy.

Exposure Mitigation & PPE Workflow

The following diagram maps the logical relationship between hazard identification, PPE selection, and emergency response pathways.

PPE_Workflow Start Handling Ethyl 3-methoxypyridine- 2-carboxylate Hazard Hazard Identification (Acute Tox 4, Irritant) Start->Hazard PPE_Resp Respiratory Protection (Fume Hood / N95) Hazard->PPE_Resp PPE_Dermal Dermal Protection (Nitrile/Butyl Gloves) Hazard->PPE_Dermal PPE_Eye Eye Protection (Safety Goggles) Hazard->PPE_Eye Action_Safe Safe Execution of Synthesis Protocol PPE_Resp->Action_Safe PPE_Dermal->Action_Safe PPE_Eye->Action_Safe Action_Spill Spill / Exposure Event Action_Safe->Action_Spill Disposal Hazardous Waste Disposal Action_Safe->Disposal Response Emergency Protocol (Eye Wash, Spill Kit) Action_Spill->Response Response->Disposal

Workflow for PPE selection and exposure response during chemical handling.

Spill Response & Disposal Plan

In the event of a breach in containment, execute the following protocol immediately:

  • Containment: Isolate the spill area. Do not sweep dry powder. Sweeping increases the airborne concentration, exacerbating inhalation risks (H332, H336)[4].

    • Self-Validation: Use a flashlight held parallel to the floor to visually confirm that no fine dust particles are suspended in the air before proceeding.

  • Neutralization & Absorption: Cover the spill with a damp absorbent pad or an inert material (e.g., vermiculite). Carefully mist the area with water to suppress dust, then collect the material using non-sparking tools. Moisture prevents aerosolization while the inert absorbent safely traps the lipophilic compound.

  • Disposal: Place all contaminated materials (including the outer layer of your used PPE) into a designated, clearly labeled solid hazardous waste container. Seal tightly to prevent secondary exposure to sanitation staff.

References

  • ETHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE 164398-85-0 wiki - Guidechem - 1

  • ethyl 3-methoxy-2-methylpyridine-4-carboxylate — Chemical Substance Information - NextSDS - 3

  • ethyl 2-amino-5-methoxypyridine-3-carboxylate — Chemical Substance Information - NextSDS - 2

  • potassium 3-methoxy-4-methylpyridine-2-carboxylate — Chemical Substance Information - NextSDS - 4

Sources

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